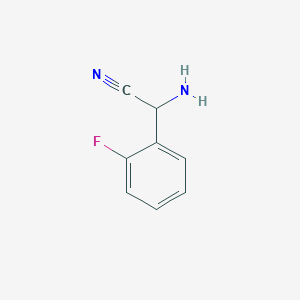

2-amino-2-(2-fluorophenyl)acetonitrile

Description

General Overview of Alpha-Aminonitrile Chemistry and its Relevance in Organic Synthesis

Alpha-aminonitriles are a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom. First synthesized in 1850 via the Strecker reaction, these compounds have become fundamental building blocks in organic synthesis. mdpi.comresearchgate.net The Strecker synthesis, a three-component reaction involving an aldehyde or ketone, an amine, and a source of cyanide, remains one of the most efficient and economical methods for preparing these molecules. organic-chemistry.orgmasterorganicchemistry.comnih.gov

The synthetic utility of alpha-aminonitriles stems from their versatile reactivity. rsc.org They serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including:

α-Amino acids : Hydrolysis of the nitrile group provides a direct route to both natural and unnatural α-amino acids, which are the constituent units of proteins and have significant applications in pharmacology. mdpi.comorganic-chemistry.orgmasterorganicchemistry.com

Nitrogen-containing heterocycles : Alpha-aminonitriles are precursors to various heterocyclic compounds like imidazoles and thiadiazoles. mdpi.comresearchgate.net

1,2-Diamines : Reduction of the nitrile group yields 1,2-diamines, which are important ligands in coordination chemistry and building blocks for other organic molecules. rsc.org

The dual reactivity of alpha-aminonitriles is a key aspect of their chemical significance. rsc.org They can function as stable precursors to iminium ions through the loss of a cyanide ion, enabling their use in various cationic reactions and the synthesis of natural products. rsc.org Furthermore, deprotonation at the α-carbon can generate a nucleophilic species, effectively acting as a masked acyl anion equivalent, which is a powerful tool in synthetic organic chemistry. rsc.orguni-mainz.de This multifaceted reactivity makes alpha-aminonitriles indispensable intermediates for constructing complex molecular architectures. uni-mainz.de

Rationale for Fluorine Incorporation in Organic Compounds: Academic Perspectives on Fluorination Effects on Molecular Properties and Reactivity

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science. tandfonline.comrsc.org The unique properties of the fluorine atom, when compared to hydrogen, can profoundly alter the physicochemical and biological characteristics of a parent compound. researchgate.netresearchgate.net The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, contributing to the high thermal and chemical stability of fluorinated compounds. wikipedia.orgwikipedia.org

Key academic perspectives on the effects of fluorination include:

Metabolic Stability : The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidation, thereby enhancing the metabolic stability and prolonging the half-life of a drug candidate. mdpi.comacs.orgchemxyne.com

Binding Affinity : Fluorine's small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to act as a hydrogen isostere, fitting into enzyme receptor pockets without significant steric hindrance. tandfonline.comacs.org Its high electronegativity can lead to favorable electrostatic interactions (e.g., C–F···C=O) with biological targets, potentially increasing binding affinity and potency. tandfonline.comnih.gov

Physicochemical Properties : Fluorination significantly impacts a molecule's electronic properties. The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which in turn affects a compound's ionization state, solubility, and membrane permeability. mdpi.comacs.org Introducing fluorine can also increase a molecule's lipophilicity, which can influence its absorption, distribution, and ability to cross biological membranes like the blood-brain barrier. tandfonline.commdpi.comacs.org

These strategic modifications explain why a significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. nih.govyoutube.com The judicious placement of fluorine atoms allows chemists to fine-tune molecular properties to achieve desired biological activity and pharmacokinetic profiles. researchgate.netacs.org

| Property | Effect of Fluorination | Rationale | Citation |

|---|---|---|---|

| Metabolic Stability | Increased | The C-F bond is strong and resistant to enzymatic cleavage, blocking sites of metabolic oxidation. | mdpi.comacs.orgchemxyne.com |

| Binding Affinity | Potentially Increased | Fluorine can form favorable electrostatic and multipolar interactions with protein targets. | tandfonline.comnih.gov |

| Lipophilicity | Generally Increased | The C-F bond is more lipophilic than the C-H bond, which can enhance membrane permeability. | tandfonline.commdpi.comacs.org |

| Acidity/Basicity (pKa) | Altered | Fluorine's strong inductive electron-withdrawing effect lowers the pKa of nearby functional groups. | mdpi.comacs.org |

| Conformation | Can be Influenced | Fluorine substitution can alter molecular conformation through electrostatic and steric effects. | acs.org |

Research Focus on 2-amino-2-(2-fluorophenyl)acetonitrile: Structural Features and Research Interest

The compound 2-amino-2-(2-fluorophenyl)acetonitrile belongs to the class of alpha-aminonitriles and features a phenyl ring substituted with a fluorine atom at the ortho position. This specific substitution pattern distinguishes it from its meta- and para-fluorinated isomers and from non-fluorinated phenylacetonitrile (B145931) derivatives. The interest in this molecule lies at the intersection of alpha-aminonitrile chemistry and the strategic use of fluorine to modulate molecular properties.

Structural Features: The key structural elements are the chiral center at the alpha-carbon, the nucleophilic amino group, the electrophilic nitrile carbon, and the 2-fluorophenyl group. The placement of the highly electronegative fluorine atom at the ortho position is expected to exert a significant steric and electronic influence on the adjacent aminonitrile functional group. This can affect the molecule's reactivity, conformational preference, and interactions with other molecules compared to its isomers.

Research Interest: While specific, in-depth research publications focusing solely on 2-amino-2-(2-fluorophenyl)acetonitrile are not abundant in readily available literature, its value can be inferred from its role as a synthetic intermediate and building block. The research interest is primarily driven by its potential application in the synthesis of more complex, biologically active molecules. For instance, related phenylacrylonitrile structures have been investigated for their cytotoxic effects in cancer research, suggesting that derivatives of fluorinated aminonitriles could be valuable precursors for novel therapeutic agents. nih.gov The compound serves as a scaffold that combines the versatile reactivity of an alpha-aminonitrile with the property-modulating effects of a strategically placed fluorine atom, making it a target for chemists developing new compounds in medicinal and materials science.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-amino-2-phenylacetonitrile | N/A | C₈H₈N₂ | 132.16 |

| 2-amino-2-(2-fluorophenyl)acetonitrile | N/A | C₈H₇FN₂ | 150.15 |

| 2-amino-2-(3-fluorophenyl)acetonitrile (B180583) | 118880-96-9 | C₈H₇FN₂ | 150.15 |

| 2-amino-2-(4-fluorophenyl)acetonitrile | 56464-70-1 | C₈H₇FN₂ | 150.15 |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQQPJKXDFSSBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588046 | |

| Record name | Amino(2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252637-90-4 | |

| Record name | α-Amino-2-fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252637-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino(2-fluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Pathways of 2 Amino 2 2 Fluorophenyl Acetonitrile

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This polarity is central to its reactivity.

One of the most significant reactions of α-aminonitriles is their hydrolysis to form α-amino acids. This transformation is a key step in the Strecker synthesis of amino acids. The hydrolysis of 2-amino-2-(2-fluorophenyl)acetonitrile can proceed under either acidic or basic conditions to yield 2-amino-2-(2-fluorophenyl)acetic acid.

The reaction typically proceeds in two stages. First, the nitrile is converted to an amide intermediate, 2-amino-2-(2-fluorophenyl)acetamide. Subsequently, the amide is hydrolyzed to the corresponding carboxylic acid.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under acidic conditions yields the α-amino acid and an ammonium (B1175870) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Continued hydrolysis of the amide in the basic solution produces the carboxylate salt of the α-amino acid, which can then be neutralized to give the final product.

| Reaction Pathway | Reagents/Conditions | Intermediate | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Δ | 2-amino-2-(2-fluorophenyl)acetamide | 2-amino-2-(2-fluorophenyl)acetic acid |

| Base-Catalyzed Hydrolysis | 1. OH⁻, H₂O, Δ 2. H₃O⁺ | 2-amino-2-(2-fluorophenyl)acetamide | 2-amino-2-(2-fluorophenyl)acetic acid |

The presence of both a nitrile and an amino group allows 2-amino-2-(2-fluorophenyl)acetonitrile to serve as a building block for various heterocyclic compounds. While direct cyclization is uncommon without other reagents, its functional groups can participate in annulation reactions to form rings like pyrroles.

A common strategy for pyrrole (B145914) synthesis is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In this context, 2-amino-2-(2-fluorophenyl)acetonitrile can act as the primary amine source. The reaction mechanism involves the formation of a hemiaminal by the attack of the amine on a protonated carbonyl group, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org

Another pathway involves the reaction of α-aminonitriles with enones. The cyclocondensation of enones with aminoacetonitrile (B1212223) hydrochloride can furnish 3,4-dihydro-2H-pyrrole-2-carbonitriles, which can then be converted to substituted pyrroles. researchgate.net This suggests that 2-amino-2-(2-fluorophenyl)acetonitrile could undergo similar reactions to yield pyrroles bearing a 2-fluorophenyl substituent. Furthermore, synthetic routes to 5-(2-fluorophenyl)-1H-pyrrole derivatives have been developed starting from related precursors like 2-fluoro acetophenone, indicating the utility of the (2-fluorophenyl) moiety in constructing such heterocyclic systems. google.comgoogle.com

| Synthesis Name | Reactants | Resulting Heterocycle | General Description |

| Paal-Knorr Synthesis | 2-amino-2-(2-fluorophenyl)acetonitrile + 1,4-dicarbonyl compound | Substituted Pyrrole | Condensation reaction between a primary amine and a 1,4-dicarbonyl, typically under acidic conditions, leading to cyclization and dehydration. wikipedia.orgorganic-chemistry.org |

| Enone Cyclocondensation | 2-amino-2-(2-fluorophenyl)acetonitrile + Enone | Substituted Pyrrole | Reaction leads to dihydro-pyrrole intermediates which can be subsequently aromatized to form the pyrrole ring. researchgate.net |

Reactions Involving the Amino Group

The primary amino group in 2-amino-2-(2-fluorophenyl)acetonitrile is nucleophilic and can undergo a range of reactions typical for primary amines.

The primary amino group can be oxidized, although this can sometimes lead to complex product mixtures. In the context of related aminophenyl compounds, the oxidation of the aniline (B41778) moiety is a key step in certain oxidative cyclization reactions. organic-chemistry.org For instance, a transformation of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles involves an intramolecular cyclization coupled with the oxidation of the aniline group. This highlights the potential for the amino group in 2-amino-2-(2-fluorophenyl)acetonitrile to participate in similar oxidative pathways to form complex heterocyclic structures.

While the amino group itself is in a reduced state and not typically subject to further reduction, the molecule as a whole can undergo reduction. The most common reduction reaction for this class of compounds involves the nitrile group. The nitrile can be reduced to a primary amine, transforming the original α-aminonitrile into a 1,2-diamine.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, followed by workup to yield the diamine, 1-(2-fluorophenyl)ethane-1,2-diamine.

| Functional Group | Reagent | Product |

| Nitrile (-C≡N) | Lithium Aluminum Hydride (LiAlH₄) | 1,2-Diamine (-CH₂-NH₂) |

It is important to note that this reaction is a reduction of the nitrile group, not the amino group as categorized in the outline. Reductive amination, the conversion of a carbonyl to an amine, is a related process but involves the formation of a new amine, not the reduction of an existing one. pearson.comyoutube.com

The amino group, with its lone pair of electrons, is a potent nucleophile and can readily participate in nucleophilic substitution reactions. A common example is N-alkylation, where the amine attacks an alkyl halide to form a secondary or tertiary amine. This reaction is a standard method for preparing N-alkyl amino acids and their derivatives. monash.edu

The reaction of 2-amino-2-(2-fluorophenyl)acetonitrile with an alkylating agent, such as an alkyl iodide or bromide, would proceed via an Sₙ2 mechanism to yield the corresponding N-alkylated product. This modification can be used to introduce various substituents onto the nitrogen atom, further diversifying the compound's utility as a synthetic intermediate. ontosight.ai

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Amide |

Reactions Involving the Fluorophenyl Moiety

The presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring significantly influences its reactivity, particularly in aromatic substitution reactions. This section explores the mechanistic pathways of such reactions.

Aromatic Substitution Reaction Mechanisms

The fluorophenyl ring of 2-amino-2-(2-fluorophenyl)acetonitrile can undergo both nucleophilic and electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative, activates the aromatic ring towards attack by nucleophiles, primarily at the ortho and para positions relative to itself. The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.

While specific studies on 2-amino-2-(2-fluorophenyl)acetonitrile are limited in publicly available literature, the principles of SNAr reactions on similar fluorophenyl systems suggest that various nucleophiles could be employed to displace the fluorine atom. The reaction outcomes would be influenced by the nature of the nucleophile, the reaction conditions, and the presence of the amino and acetonitrile (B52724) groups, which can also affect the electron density of the ring.

Electrophilic Aromatic Substitution (EAS): The amino group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic ring, stabilizing the arenium ion intermediate formed during the reaction. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the amino group.

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The trifunctional nature of 2-amino-2-(2-fluorophenyl)acetonitrile makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. The amino and nitrile groups are key reactive handles for constructing various ring systems.

The simultaneous presence of a nucleophilic amino group and an electrophilic nitrile carbon (after activation) allows for intramolecular cyclization reactions or participation in multicomponent reactions to form diverse heterocyclic scaffolds. For instance, α-aminonitriles are well-known precursors for the synthesis of imidazoles, triazoles, and quinazolines.

While the direct application of 2-amino-2-(2-fluorophenyl)acetonitrile in the synthesis of specific complex molecular architectures is not extensively documented in readily accessible sources, its structural motifs are found in various biologically active compounds. The introduction of a 2-fluorophenyl group can be advantageous in drug design, as fluorine substitution can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

The following table outlines potential synthetic transformations of 2-amino-2-(2-fluorophenyl)acetonitrile leading to complex heterocyclic systems, based on the known reactivity of α-aminonitriles.

| Target Heterocycle | Potential Reaction Pathway | Reagents and Conditions |

| Imidazoles | Condensation with a 1,2-dicarbonyl compound. | Aldehydes/ketones, acid or base catalysis. |

| Triazoles | Reaction with a source of the remaining nitrogen atoms, such as azides. | Sodium azide, followed by cyclization. |

| Quinazolines | Cyclocondensation with a suitable ortho-aminoaryl ketone or aldehyde. | Acid or base catalysis, often with heating. |

Further research and publication of experimental work are needed to fully explore and document the synthetic utility of 2-amino-2-(2-fluorophenyl)acetonitrile in the construction of novel and complex molecular architectures.

Spectroscopic and Structural Elucidation Techniques in Research

X-ray Crystallographic Analysis for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For aminobenzonitrile derivatives, this analysis reveals key structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. goettingen-research-online.de In the crystal structures of related aminobenzonitriles, hydrogen bonds are frequently observed between the amino hydrogen atoms and the nitrogen atom of the cyano group on adjacent molecules, forming distinct packing patterns. goettingen-research-online.deresearchgate.net

For instance, studies on 2-amino-4-chlorobenzonitrile, a related compound, show it crystallizes in the triclinic P-1 space group. analis.com.my The analysis of such structures confirms the molecular geometry and reveals how molecules are arranged in the crystal lattice, often stabilized by a network of intermolecular hydrogen bonds. analis.com.myresearchgate.net While specific crystallographic data for 2-amino-2-(2-fluorophenyl)acetonitrile was not available in the reviewed literature, the principles of X-ray diffraction would be applied to determine its solid-state conformation and packing, which are influenced by the interplay of the amino, cyano, and fluorophenyl groups.

Vibrational Spectroscopy Applications (FT-IR) for Molecular Fingerprinting and Conformational Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is a vital tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. thermofisher.com The FT-IR spectrum of 2-amino-2-(2-fluorophenyl)acetonitrile exhibits characteristic absorption bands that serve as a molecular fingerprint.

The presence of the nitrile (C≡N) and amino (NH₂) groups results in distinct peaks. The nitrile group typically shows a sharp absorption band in the region of 2200-2260 cm⁻¹. fiveable.me For 2-amino-2-(2-fluorophenyl)acetonitrile, this C≡N stretching vibration is observed at approximately 2240 cm⁻¹. The amino group gives rise to stretching vibrations, which for primary amines typically appear in the range of 3182-3456 cm⁻¹. ijirset.com A notable band for the NH₂ group in the target compound is found around 3350 cm⁻¹. Analysis of related aminonitriles, such as 2-amino-4-chlorobenzonitrile, shows characteristic N-H stretching bands at 3452 and 3363 cm⁻¹ and a C≡N stretching band at 2211 cm⁻¹. analis.com.my These specific frequencies are sensitive to the molecule's electronic environment and any intermolecular interactions, like hydrogen bonding. analis.com.mythermofisher.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Stretch | 3350 |

| Nitrile (C≡N) | C≡N Stretch | 2240 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-amino-2-(2-fluorophenyl)acetonitrile provides distinct signals for the different types of protons present. The aromatic protons on the fluorophenyl ring typically appear as a complex multiplet due to proton-proton and proton-fluorine couplings. For this compound, these aromatic protons (Ar-H) are observed in the range of δ 7.45–7.30 ppm. The two protons of the primary amino group (NH₂) resonate as a singlet at approximately δ 4.20 ppm, and the single proton on the chiral carbon (CH) appears as a singlet around δ 3.85 ppm. The solvent used for this analysis is typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | 7.45–7.30 | Multiplet (m) | 4H |

| Amino (NH₂) | 4.20 | Singlet (s) | 2H |

| Methine (CH) | 3.85 | Singlet (s) | 1H |

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the nitrile group (C≡N) are expected to appear in the characteristic region of 110-125 ppm. fiveable.me The carbons of the fluorophenyl ring would produce signals in the aromatic region (typically δ 110-160 ppm), with their exact chemical shifts influenced by the electron-withdrawing effect of the fluorine atom and the aminonitrile substituent. The chiral carbon atom attached to the amino and cyano groups would have a distinct chemical shift, typically in the range of δ 40-60 ppm. Specific experimental ¹³C NMR data for 2-amino-2-(2-fluorophenyl)acetonitrile are not detailed in the available search results, but the predicted regions are based on established principles and data for similar structures. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. chemistai.org The monoisotopic mass of 2-amino-2-(2-fluorophenyl)acetonitrile (C₈H₇FN₂) is approximately 150.05933 Da. uni.lu

In mass spectrometric analysis, the molecule can be ionized to form various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for these adducts. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 151.06661 | 131.0 |

| [M+Na]⁺ | 173.04855 | 140.5 |

| [M-H]⁻ | 149.05205 | 132.7 |

| [M+NH₄]⁺ | 168.09315 | 149.5 |

| [M+K]⁺ | 189.02249 | 137.6 |

Based on the available search results, it is not possible to generate a detailed article focusing solely on the advanced computational chemistry and theoretical investigations of “2-amino-2-(2-fluorophenyl)acetonitrile” as requested.

The provided search results contain detailed computational studies, including Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO), and Natural Bond Orbital (NBO) analyses, for structurally related but distinct compounds, such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile researchgate.net and 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile researchgate.net.

Advanced Computational Chemistry and Theoretical Investigations

Molecular Reactivity and Mechanistic Studies

Potential Energy Surface Scans for Reaction Pathways

Potential energy surface (PES) scans are a fundamental computational tool used to explore the energy landscape of a chemical reaction. q-chem.comresearchgate.net For 2-amino-2-(2-fluorophenyl)acetonitrile, PES scans can elucidate the mechanisms of its formation, decomposition, or conformational changes. By systematically varying specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and optimizing the remaining degrees of freedom at each step, a reaction pathway can be mapped. q-chem.com

For instance, a PES scan could be employed to study the Strecker synthesis of 2-amino-2-(2-fluorophenyl)acetonitrile, mapping the energy changes as the reactants (2-fluorobenzaldehyde, ammonia (B1221849), and hydrogen cyanide) approach and form the final product. This would involve scanning the reaction coordinates corresponding to the key bond-forming events. The resulting PES would reveal the transition state structures, which are the energetic maxima along the reaction coordinate, and the activation energies required to overcome these barriers. arxiv.org Such information is crucial for understanding the kinetics and feasibility of the reaction under different conditions.

Another application of PES scans for this molecule would be to investigate its conformational landscape. By scanning the dihedral angles around the chiral center, one could identify the most stable conformers and the energy barriers for interconversion between them. This is particularly important for understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as biological receptors.

Illustrative Data Table for a Hypothetical PES Scan:

| Dihedral Angle (N-Cα-C(phenyl)-C) | Relative Energy (kcal/mol) |

| 0° | 5.2 |

| 30° | 3.1 |

| 60° | 0.0 (Global Minimum) |

| 90° | 2.8 |

| 120° | 4.5 |

| 150° | 3.9 |

| 180° | 2.1 (Local Minimum) |

Note: This table is a hypothetical representation of data that could be obtained from a PES scan for conformational analysis.

Intermolecular and Intramolecular Interactions Analysis

Quantum Theory of Atoms in Molecule (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding. mdpi.com By applying QTAIM to 2-amino-2-(2-fluorophenyl)acetonitrile, the nature of its covalent and non-covalent interactions can be elucidated. The analysis focuses on the topological features of the electron density, particularly the bond critical points (BCPs). researchgate.net

The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs provide quantitative information about the bonds. For the covalent bonds within the molecule (e.g., C-C, C-N, C-F), a high value of ρ and a negative value of ∇²ρ would indicate a shared-shell interaction, characteristic of covalent bonding. In contrast, for weaker interactions, such as intramolecular hydrogen bonds, lower ρ values and positive ∇²ρ values would signify closed-shell interactions. QTAIM can thus be used to identify and characterize potential intramolecular hydrogen bonds, for example, between the amino group and the fluorine atom or the nitrile group.

Illustrative Data Table for a Hypothetical QTAIM Analysis:

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | Bond Type |

| Cα-CN | 0.28 | -0.55 | Covalent |

| Cα-NH₂ | 0.25 | -0.48 | Covalent |

| C-F | 0.22 | -0.39 | Polar Covalent |

| N-H···F | 0.015 | +0.04 | Weak Hydrogen Bond |

Note: This table is a hypothetical representation of data that could be obtained from a QTAIM analysis.

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. proteopedia.orgchemrxiv.org The MESP is mapped onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.idnih.gov

For 2-amino-2-(2-fluorophenyl)acetonitrile, the MESP surface would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to its lone pair of electrons. The nitrogen atom of the amino group would also exhibit a negative potential. The fluorine atom, being highly electronegative, would also be surrounded by a region of negative potential. Conversely, the hydrogen atoms of the amino group would be characterized by a positive potential, making them potential hydrogen bond donors. The MESP map can therefore provide insights into the molecule's reactivity and its potential for intermolecular interactions. chemrxiv.org

Hydrogen Bonding Interactions and Their Influence on Conformation and Reactivity

Hydrogen bonding plays a crucial role in determining the conformation and reactivity of molecules. In 2-amino-2-(2-fluorophenyl)acetonitrile, both intramolecular and intermolecular hydrogen bonds are possible. The amino group can act as a hydrogen bond donor, while the nitrile nitrogen and the fluorine atom can act as hydrogen bond acceptors. researchgate.net

Intramolecular hydrogen bonding between one of the hydrogens of the amino group and the fluorine atom on the phenyl ring could influence the molecule's preferred conformation, potentially leading to a more compact structure. The existence and strength of such a hydrogen bond can be investigated using computational methods by analyzing the geometry, vibrational frequencies, and electron density distribution.

Intermolecular hydrogen bonding is critical for understanding the behavior of the molecule in condensed phases. In a crystal lattice, for example, molecules of 2-amino-2-(2-fluorophenyl)acetonitrile could be linked by a network of hydrogen bonds involving the amino and nitrile groups, influencing the crystal packing and stability. iucr.org In solution, hydrogen bonding with solvent molecules would affect its solubility and reactivity. Computational studies can model these interactions to predict the most likely hydrogen bonding patterns and their energetic contributions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules. researchgate.net For 2-amino-2-(2-fluorophenyl)acetonitrile, theoretical calculations can provide valuable insights into its expected spectroscopic signatures.

For instance, the vibrational frequencies can be calculated using methods like Density Functional Theory (DFT). The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign the observed vibrational modes to specific atomic motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be computed using methods such as the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and can help in the structural elucidation of the compound. Electronic transitions can also be calculated using time-dependent DFT (TD-DFT) to predict the UV-Vis absorption spectrum, providing information about the electronic structure of the molecule.

Illustrative Data Table for a Hypothetical Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cα (Chiral Center) | 55.8 |

| C (Nitrile) | 118.2 |

| C1 (Phenyl, attached to Cα) | 135.4 |

| C2 (Phenyl, with F) | 162.1 (J_CF = 245 Hz) |

| C3 (Phenyl) | 115.8 (J_CF = 21 Hz) |

| C4 (Phenyl) | 130.5 |

| C5 (Phenyl) | 124.9 |

| C6 (Phenyl) | 128.7 |

Note: This table is a hypothetical representation of data that could be obtained from a computational prediction of NMR parameters.

Applications of 2 Amino 2 2 Fluorophenyl Acetonitrile and Its Derivatives in Chemical Biology and Material Science Research

Building Blocks for Pharmaceutical Research and Development

In the field of medicinal chemistry and drug discovery, the utility of 2-amino-2-(2-fluorophenyl)acetonitrile is primarily as a foundational scaffold for constructing larger, more complex molecules with potential therapeutic properties. The presence of both an amino group and a nitrile group, along with the electronically modified fluorophenyl moiety, makes it a desirable starting material for developing new chemical entities.

One of the most direct applications of α-aminonitriles like 2-amino-2-(2-fluorophenyl)acetonitrile is in the synthesis of non-canonical α-amino acids. The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, thereby converting the aminonitrile into the corresponding α-amino acid, in this case, 2-amino-2-(2-fluorophenyl)acetic acid.

The introduction of fluorine into amino acids is a key strategy in modern drug design, as it can significantly alter the compound's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.com These fluorinated amino acids are crucial building blocks for the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved pharmacological profiles, such as enhanced stability against enzymatic degradation. nih.govprinceton.edu The resulting peptides and peptidomimetics can be used to explore and modulate protein-protein interactions, which are central to many disease processes.

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, natural products, and agrochemicals due to their ability to interact with a wide range of biological targets. nih.govrsc.org The 2-amino-2-(2-fluorophenyl)acetonitrile molecule is an adept precursor for constructing such heterocyclic systems. The vicinal amino and nitrile functionalities can participate in cyclization reactions with various reagents to form diverse ring systems. For example, it can serve as a synthon for imidazoles, triazoles, and other nitrogen-rich heterocycles that are of significant biological interest. frontiersin.orgontosight.aimdpi.com The ability to readily form these valuable scaffolds underscores the importance of aminonitriles in synthetic organic and medicinal chemistry. frontiersin.org

| Heterocycle Class | General Synthetic Approach | Biological Relevance |

|---|---|---|

| Imidazoles | Reaction with aldehydes or their equivalents, followed by cyclization. | Found in antifungal, anti-inflammatory, and anticancer agents. |

| Triazoles | Cycloaddition reactions, often involving azides. | Core structures in widely used antifungal and agricultural chemicals. |

| Pyrimidines | Condensation reactions with 1,3-dicarbonyl compounds or equivalents. | Essential components of nucleic acids and numerous therapeutic drugs. |

| Thiazoles | Reaction with sulfur-containing reagents like α-haloketones. | Present in various drugs, including anticancer and antibiotic agents. |

Modern drug discovery heavily relies on the high-throughput screening of large collections of diverse small molecules, known as compound libraries. The efficiency of this process is greatly enhanced by the availability of high-quality, novel building blocks. nih.gov 2-Amino-2-(2-fluorophenyl)acetonitrile is a valuable reagent for the synthesis of such libraries. Its dual functionality allows for the attachment of various substituents through reactions at the amino group (e.g., amidation, alkylation) and transformations of the nitrile group. This enables the rapid generation of a large number of structurally related compounds, facilitating the exploration of the structure-activity relationship (SAR) for a given biological target.

Development of Novel Organic Materials

Beyond pharmaceuticals, the functional groups present in 2-amino-2-(2-fluorophenyl)acetonitrile offer potential for its use in materials science. It can serve as a monomer or a cross-linking agent in polymerization reactions. The primary amine can react with compounds like epoxides or acyl chlorides to be incorporated into polymer backbones, such as polyamides or polyimides. The nitrile group can also undergo polymerization or be chemically modified post-polymerization to introduce different functionalities into the material. The presence of the fluorophenyl group can impart specific properties to the resulting material, such as thermal stability, chemical resistance, and altered dielectric properties.

Exploration of Molecular Interactions with Biological Targets for Mechanistic Research

The compound and its derivatives serve as valuable tools for investigating the molecular mechanisms of biological processes. By systematically modifying the structure of 2-amino-2-(2-fluorophenyl)acetonitrile and studying how these changes affect interactions with a biological target, researchers can gain insights into the principles of molecular recognition.

Indoleamine 2,3-dioxygenase (IDO) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.gov It plays a significant role in immune regulation and has been identified as a key therapeutic target in oncology and other diseases. nih.gov IDO is responsible for the first and rate-limiting step in the degradation of the essential amino acid tryptophan. researchgate.net In the context of cancer, overexpression of IDO by tumor cells can suppress the local immune response by depleting tryptophan and producing immunosuppressive metabolites, thereby helping the tumor evade immune destruction. researchgate.net

Consequently, the development of small molecule inhibitors of IDO is an area of intense research. uniupo.itgoogle.com Compounds like 2-amino-2-(2-fluorophenyl)acetonitrile and its derivatives represent scaffolds that can be explored as potential IDO inhibitors. The amino group can form key hydrogen bonds within the enzyme's active site, while the fluorophenyl ring can engage in hydrophobic or other electronic interactions. Studying the binding of such molecules to IDO helps in understanding the specific interactions required for potent and selective inhibition, guiding the rational design of new immunotherapeutic agents.

| Feature | Description |

|---|---|

| Enzyme Function | Catalyzes the rate-limiting step of tryptophan catabolism via the kynurenine pathway. nih.gov |

| Biological Role | Involved in immune tolerance and suppression. researchgate.net |

| Therapeutic Relevance | A key target in cancer immunotherapy to overcome tumor-induced immune suppression. |

| Inhibitor Strategy | Small molecules are designed to bind to the enzyme's active site, blocking its ability to degrade tryptophan. |

Histone Deacetylase (HDAC) Inhibition Mechanisms

Derivatives of 2-amino-2-(2-fluorophenyl)acetonitrile can be designed as potent histone deacetylase (HDAC) inhibitors. The mechanism of action for such inhibitors generally relies on a specific pharmacophore model that includes a zinc-binding group (ZBG), a linker, and a cap group. In these hypothetical derivatives, the core structure of 2-amino-2-(2-fluorophenyl)acetonitrile would serve as part of the linker and cap region, while a functional group capable of chelating the zinc ion in the active site of HDAC enzymes would be incorporated as the ZBG.

The primary mechanism of inhibition involves the ZBG coordinating with the Zn²⁺ ion located at the bottom of the catalytic pocket of the HDAC enzyme. nih.gov This interaction is crucial as it blocks the catalytic activity of the enzyme. The linker portion of the molecule positions the cap group to interact with residues at the rim of the active site, often leading to improved potency and selectivity. nih.gov

The interaction between the inhibitor and the enzyme can be elucidated through molecular modeling studies. For instance, docking studies of various HDAC inhibitors have shown that the ZBG, such as a hydroxamic acid or a salicylamide (B354443) group, forms key coordination bonds with the zinc ion. nih.govmdpi.com The cap group, which could be the 2-fluorophenyl ring of the parent compound, can form hydrophobic and van der Waals interactions with amino acid residues lining the entrance of the active site tunnel, thereby stabilizing the inhibitor-enzyme complex. nih.gov

The inhibition of HDACs by these small molecules leads to an increase in the acetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes. nih.gov Non-histone proteins are also targets of HDACs, and their increased acetylation can affect various cellular processes. nih.gov

Table 1: Key Interactions in HDAC Inhibition by Hypothetical Derivatives

| Inhibitor Component | Interacting Enzyme Feature | Type of Interaction | Reference |

| Zinc-Binding Group (e.g., hydroxamic acid) | Zn²⁺ ion in the active site | Coordination bond | nih.gov |

| Linker (derived from the acetonitrile (B52724) backbone) | Amino acid residues in the catalytic tunnel | van der Waals | nih.gov |

| Cap Group (2-fluorophenyl ring) | Surface residues at the rim of the active site | Hydrophobic interactions | nih.gov |

Receptor Binding Mechanisms and Modulation of Target Protein Activity

Derivatives of 2-amino-2-(2-fluorophenyl)acetonitrile can also be developed as ligands that bind to specific protein receptors, thereby modulating their activity. The binding mechanism is highly dependent on the three-dimensional structure of the ligand and the topology of the receptor's binding pocket. These small molecules can act as either agonists, which activate the receptor, or antagonists, which block its activity.

The 2-fluorophenyl group can play a significant role in the binding affinity and selectivity of the ligand. Fluorine substitution can alter the electronic properties of the phenyl ring and can also form specific interactions, such as hydrogen bonds or halogen bonds, with receptor residues. The amino and nitrile groups can also participate in hydrogen bonding or ionic interactions, further anchoring the ligand in the binding site.

For example, in the context of N-methyl-D-aspartate (NMDA) receptors, amino acid derivatives can bind to the glycine (B1666218) binding site on the GluN1 subunit. frontiersin.org The binding of an agonist induces a conformational change in the receptor, leading to the opening of the ion channel. The potency and efficacy of such ligands are determined by how well they fit into the binding pocket and the specific interactions they form with key amino acid residues. frontiersin.org Molecular dynamics simulations can be employed to explore the binding mode of these ligands and understand the mechanism of receptor activation or inhibition at a molecular level. frontiersin.org

The modulation of protein activity by these compounds can be highly specific. For instance, derivatives can be designed to have selective activity for certain receptor subtypes, which is crucial for therapeutic applications to minimize off-target effects. frontiersin.org

Table 2: Potential Receptor Interactions for 2-amino-2-(2-fluorophenyl)acetonitrile Derivatives

| Ligand Moiety | Potential Interacting Receptor Residue | Type of Interaction |

| 2-Fluorophenyl group | Aromatic or hydrophobic amino acids | π-π stacking, hydrophobic |

| Amino group | Acidic amino acids (e.g., Asp, Glu) | Ionic interaction, hydrogen bond |

| Nitrile group | Polar amino acids (e.g., Asn, Gln) | Hydrogen bond |

| Fluorine atom | Backbone amides or polar side chains | Hydrogen bond, halogen bond |

Radiochemistry and Radiolabeling Applications as Intermediates

The presence of a fluorine atom in 2-amino-2-(2-fluorophenyl)acetonitrile makes it a valuable intermediate for the synthesis of radiolabeled compounds, particularly for Positron Emission Tomography (PET) imaging. The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter due to its favorable decay characteristics, including a half-life of 109.8 minutes, which allows for synthesis, purification, and imaging. nih.gov

Amino acid-based radiopharmaceuticals are of great interest for tumor imaging because many tumors exhibit increased amino acid transport compared to normal tissues. nih.gov Radiolabeled amino acids can, therefore, provide high tumor-to-background contrast. nih.gov

The synthesis of an ¹⁸F-labeled PET tracer using a derivative of 2-amino-2-(2-fluorophenyl)acetonitrile would typically involve a nucleophilic substitution reaction where the stable ¹⁹F is replaced with radioactive ¹⁸F. More commonly, the core structure can be used to build a more complex molecule where a different part of the molecule is targeted for radiolabeling. For instance, the amino group could be derivatized with a moiety containing a leaving group suitable for nucleophilic radiofluorination.

The general process for preparing an ¹⁸F-labeled amino acid derivative involves several steps:

Production of [¹⁸F]fluoride: This is typically done using a cyclotron.

Activation of [¹⁸F]fluoride: The reactivity of the fluoride (B91410) ion is enhanced by using a phase-transfer catalyst, such as a kryptofix complexed with potassium carbonate. radiologykey.com

Radiolabeling reaction: The activated [¹⁸F]fluoride is reacted with a suitable precursor molecule that has a good leaving group (e.g., tosylate, mesylate, or nitro group) at the desired position. radiologykey.comnih.gov

Purification: The final radiolabeled compound is purified, typically using high-performance liquid chromatography (HPLC), to remove unreacted [¹⁸F]fluoride and other impurities. radiologykey.com

The resulting ¹⁸F-labeled tracer can then be used in PET imaging studies to visualize and quantify biological processes in vivo, such as amino acid transport in tumors. uzh.ch

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The classical Strecker reaction, a multicomponent reaction involving an aldehyde (2-fluorobenzaldehyde), an amine source (like ammonia), and a cyanide source, remains a primary route for synthesizing α-aminonitriles, including 2-amino-2-(2-fluorophenyl)acetonitrile. researchgate.netorganic-chemistry.org However, future research is intensely focused on developing greener and more sustainable alternatives to traditional methods, which often rely on toxic cyanide reagents and volatile organic solvents.

Emerging sustainable approaches include:

Aqueous Synthesis: Performing the Strecker reaction in water not only aligns with the principles of green chemistry by replacing organic solvents but can also enhance reaction rates and yields. researchgate.net Catalysts like Indium powder have proven effective for this transformation in aqueous media.

Alternative Cyanide Sources: Research is moving towards developing methods that avoid the direct use of highly toxic hydrogen cyanide (HCN) or its alkali metal salts. organic-chemistry.org In-situ generation of HCN from safer precursors or the use of surrogates like trimethylsilyl (B98337) cyanide (TMSCN) are prominent strategies. researchgate.netorganic-chemistry.org Furthermore, novel methods using non-toxic cyanide sources like potassium hexacyanoferrate are being explored.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, presents a promising avenue for the synthesis of α-aminonitriles. Biocatalysis can offer high selectivity and operate under mild, environmentally benign conditions, reducing the need for harsh reagents and protecting groups.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety (especially when handling hazardous reagents like cyanides), improved heat and mass transfer, and greater scalability and reproducibility. researchgate.net The integration of heterogeneous catalysts into flow systems allows for easier purification and catalyst recycling. researchgate.net

Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as ball milling, is another green alternative that can reduce waste and energy consumption.

| Methodology | Key Advantages | Challenges | Representative Catalyst/Conditions |

|---|---|---|---|

| Aqueous Synthesis | Environmentally benign, potentially improved yields | Substrate solubility, catalyst stability in water | Indium powder in water |

| Alternative Cyanide Sources | Reduced toxicity and handling risks | Reagent cost, efficiency of in-situ generation | TMSCN, Potassium Hexacyanoferrate |

| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial setup cost, potential for clogging | Immobilized catalysts in microreactors |

| Biocatalysis | High selectivity, mild conditions, biodegradable | Enzyme stability, substrate scope, cost | Engineered enzymes (e.g., nitrilases) |

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships

Computational chemistry is poised to play a crucial role in accelerating the development and application of 2-amino-2-(2-fluorophenyl)acetonitrile. Advanced modeling can provide deep mechanistic insights and predict molecular properties, guiding experimental work and reducing trial-and-error approaches.

Density Functional Theory (DFT): DFT calculations are being employed to elucidate the intricate mechanisms of synthetic reactions like the Strecker synthesis. By mapping the reaction pathways and identifying transition states, researchers can understand the roles of catalysts, solvents, and substituents, thereby optimizing reaction conditions for higher yields and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 2-amino-2-(2-fluorophenyl)acetonitrile, QSAR can predict their potential therapeutic efficacy (e.g., as enzyme inhibitors) based on molecular descriptors. This predictive capability allows for the rational design of new analogues with enhanced activity.

Molecular Docking and Dynamics: In silico molecular docking simulations are used to predict the binding orientation and affinity of a molecule to the active site of a biological target, such as an enzyme or receptor. This is particularly relevant for designing novel pharmaceuticals based on the 2-amino-2-(2-fluorophenyl)acetonitrile scaffold. Molecular dynamics simulations can further refine these models by showing how the ligand-protein complex behaves over time.

Exploration of New Catalytic Applications and Asymmetric Synthesis

The development of catalytic systems is a cornerstone of modern organic synthesis, with a major focus on achieving stereocontrol. For 2-amino-2-(2-fluorophenyl)acetonitrile, which is chiral, the synthesis of single enantiomers is highly desirable, particularly for pharmaceutical applications where different enantiomers can have vastly different biological effects.

Asymmetric Organocatalysis: The use of small, metal-free organic molecules as catalysts has emerged as a powerful tool for asymmetric synthesis. Chiral organocatalysts, such as those based on thiourea, squaramide, or cinchona alkaloids, can effectively control the stereochemical outcome of the Strecker reaction. They typically operate through non-covalent interactions, like hydrogen bonding, to create a chiral environment around the reacting species, leading to high enantioselectivity (ee).

Transition Metal Catalysis: Chiral metal complexes, for instance, those involving zirconium or titanium, have also been developed for the catalytic asymmetric Strecker reaction. These catalysts act as Lewis acids to activate the imine intermediate towards nucleophilic attack by the cyanide source, with chiral ligands directing the facial selectivity.

Biocatalysis for Enantioselectivity: Enzymes such as halohydrin dehalogenases are being explored for their ability to perform highly enantioselective cyanations. The inherent chirality of the enzyme's active site provides a precise environment for stereocontrolled bond formation, often yielding products with exceptional optical purity.

While significant research focuses on the catalytic synthesis of this compound, an emerging avenue is the exploration of 2-amino-2-(2-fluorophenyl)acetonitrile and its derivatives as potential organocatalysts or ligands themselves. The presence of both a basic amino group and a coordinating nitrile group within a chiral framework makes these molecules interesting candidates for catalyzing other chemical transformations.

| Catalyst Type | Example Catalyst Class | Mode of Action | Key Advantages |

|---|---|---|---|

| Organocatalyst | Thiourea Derivatives | Hydrogen bonding to activate imine | Metal-free, robust, low toxicity |

| Transition Metal | Chiral Zirconium Complexes | Lewis acid activation of imine | High activity and turnover numbers |

| Biocatalyst | Engineered Enzymes | Precise active site stereocontrol | Excellent enantioselectivity, green conditions |

Integration in Multicomponent Reactions and Diversity-Oriented Synthesis Platforms

The inherent structure of 2-amino-2-(2-fluorophenyl)acetonitrile, produced via a multicomponent reaction (MCR), makes it an ideal building block for further complexity generation in Diversity-Oriented Synthesis (DOS). DOS aims to rapidly generate libraries of structurally diverse small molecules to explore chemical space and identify novel biologically active compounds.

The bifunctional nature of α-aminonitriles, possessing both a nucleophilic amine and an electrophilic nitrile (which can be transformed into other groups), allows them to be powerful synthons. Future research will likely focus on integrating 2-amino-2-(2-fluorophenyl)acetonitrile into various synthetic platforms:

Post-Strecker Modifications: The nitrile and amine groups can be chemoselectively transformed into a wide array of other functionalities. For example, the nitrile can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, yielding amino acids, amino amides, or diamines, respectively. These products can then be used in subsequent synthetic steps.

Heterocycle Synthesis: α-Aminonitriles are valuable precursors for a variety of nitrogen-containing heterocycles, such as imidazoles and oxazoles. arkat-usa.org By reacting 2-amino-2-(2-fluorophenyl)acetonitrile with other reagents, complex heterocyclic scaffolds, which are prevalent in many pharmaceuticals, can be constructed efficiently. arkat-usa.org

Isocyanide-Based MCRs: There is potential to use derivatives of 2-amino-2-(2-fluorophenyl)acetonitrile in other powerful MCRs, such as the Ugi and Passerini reactions. For instance, if the nitrile group is reduced to an amine, the resulting diamine could serve as the amine component in an Ugi reaction, allowing for the rapid assembly of complex peptide-like structures. This strategy enables the creation of large libraries of compounds from simple starting materials in a single step, which is a hallmark of DOS. nih.govwikipedia.orgnih.gov

By leveraging its functionality, 2-amino-2-(2-fluorophenyl)acetonitrile can serve as a central hub in a branching synthetic strategy, leading to a diverse collection of molecules with varied scaffolds and functionalities for screening in drug discovery and materials science.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-amino-2-(2-fluorophenyl)acetonitrile, and how do reaction conditions influence yield?

The Strecker amino acid synthesis is a foundational method for synthesizing α-aminonitriles like 2-amino-2-(2-fluorophenyl)acetonitrile. This involves the condensation of a ketone or aldehyde (e.g., 2-fluorophenylacetaldehyde) with ammonium chloride and sodium cyanide under acidic conditions . Modifications, such as using TMSCN (trimethylsilyl cyanide) or chiral catalysts, can improve enantioselectivity and yield. For example, asymmetric variations of the Strecker synthesis have been applied to structurally similar compounds, achieving >90% enantiomeric excess under optimized conditions (pH 6–7, 0–5°C) .

Q. How can structural characterization of 2-amino-2-(2-fluorophenyl)acetonitrile be systematically performed?

A combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), FT-IR , and mass spectrometry is essential. Fluorine substitution at the 2-position introduces distinct splitting patterns in ¹H NMR (e.g., coupling constants ~8–12 Hz for ortho-fluorine effects) and characteristic shifts in ¹⁹F NMR (e.g., δ −110 to −120 ppm for aryl fluorides) . IR spectroscopy confirms nitrile absorption bands near 2240 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular formula (C₈H₆F₂N₂) and isotopic patterns .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence binding interactions in enzyme-ligand systems compared to other halogenated analogs?

Computational docking studies on structurally related compounds (e.g., 2,4-dichlorophenyl analogs) reveal that fluorine’s electronegativity and small atomic radius enhance hydrogen bonding and reduce steric hindrance. For instance, in collagenase inhibition, fluorine at the 2-position forms a hydrogen bond with Gln215 (bond length: 1.96–2.20 Å) and π–π interactions with Tyr201 (4.12–4.25 Å) . Compared to bulkier halogens (e.g., Cl), fluorine improves ligand-receptor complementarity, as evidenced by lower Gibbs free energy values (ΔG = −6.4 to −6.5 kcal/mol) .

Q. What experimental design principles apply to optimizing chromatographic separation of 2-amino-2-(2-fluorophenyl)acetonitrile in complex matrices?

Two-level full factorial designs are effective for optimizing gas chromatography (GC) parameters. Key factors include column temperature (±5°C), carrier gas flow rate (±0.1 mL/min), and injection volume (±1 µL). For example, in acetonitrile/ethanol separation, retention time and resolution are maximized at 40°C and 1.2 mL/min flow rate, with a central composite design reducing experimental error by 15% . Robustness testing (e.g., Student’s t-test, α = 0.05) confirms method reliability under variable conditions .

Q. How do electronic effects of the 2-fluorophenyl group impact the compound’s reactivity in nucleophilic addition reactions?

The electron-withdrawing nature of fluorine deactivates the phenyl ring, reducing electron density at the benzylic carbon. This enhances the electrophilicity of the nitrile group, facilitating nucleophilic attacks (e.g., in Grignard reactions or hydrolysis to α-fluoro-β-amino acids). Hammett substituent constants (σₘ = 0.34 for fluorine) correlate with reaction rates, with 2-fluorophenyl derivatives showing 20–30% faster hydrolysis compared to non-fluorinated analogs .

Methodological Challenges

Q. What strategies mitigate challenges in purity analysis of 2-amino-2-(2-fluorophenyl)acetonitrile due to hygroscopicity or degradation?

Lyophilization followed by storage under inert gas (N₂ or Ar) at −20°C prevents moisture absorption. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For degradation studies, accelerated stability testing (40°C/75% RH for 4 weeks) identifies primary impurities (e.g., hydrolyzed amides or oxidized nitriles), quantified using external calibration curves .

Q. How can computational tools predict the metabolic fate of 2-amino-2-(2-fluorophenyl)acetonitrile in biological systems?

CYP450 docking simulations (e.g., using AutoDock Vina) model interactions with cytochrome P450 enzymes. Fluorine’s electronegativity reduces metabolic oxidation at the 2-position, directing metabolism toward nitrile hydrolysis or aryl ring hydroxylation. Comparative studies with 2,6-difluoro analogs show 50% lower CYP3A4 affinity, suggesting reduced hepatotoxicity .

Data Interpretation

Q. How should contradictory results in IC₅₀ values for fluorinated analogs be reconciled in structure-activity relationship (SAR) studies?

Discrepancies often arise from assay variability (e.g., enzyme source, buffer pH). Normalize data using internal controls (e.g., known inhibitors) and apply multivariate analysis (e.g., PCA) to isolate structural contributors. For example, 2-fluoro vs. 2,4-difluoro analogs may show similar IC₅₀ values (±5%) due to compensatory steric and electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.